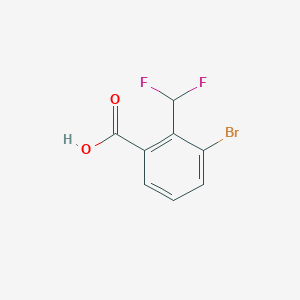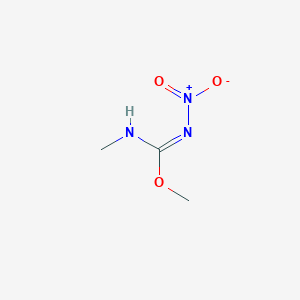
methyl N-methyl-N'-nitrocarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl N-methyl-N’-nitrocarbamimidate typically involves the reaction of methyl isocyanate with nitromethane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl N-methyl-N’-nitrocarbamimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-methyl-N’-nitrocarbamimidate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of certain pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-methyl-N’-nitrocarbamimidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by modifying their active sites, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Methyl N-methyl-N’-nitrocarbamimidate can be compared with other similar compounds such as:
O-Methyl-N-nitroisourea: This compound has a similar structure but different reactivity and applications.
Dinotefuran: Another related compound used as an insecticide.
Properties
Molecular Formula |
C3H7N3O3 |
|---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
methyl N-methyl-N'-nitrocarbamimidate |
InChI |
InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) |
InChI Key |
ZWHCDLXHQMBZRD-UHFFFAOYSA-N |
Isomeric SMILES |
CN/C(=N\[N+](=O)[O-])/OC |
Canonical SMILES |
CNC(=N[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
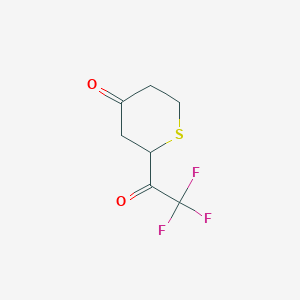

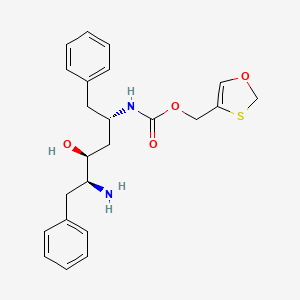
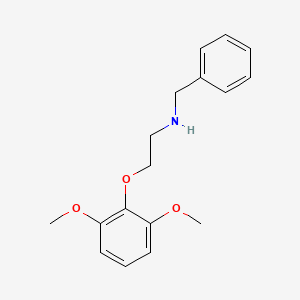
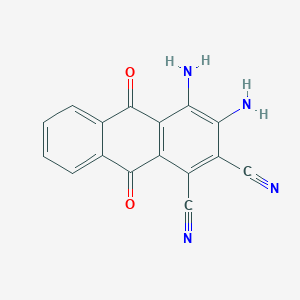
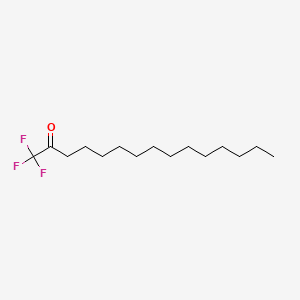
![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
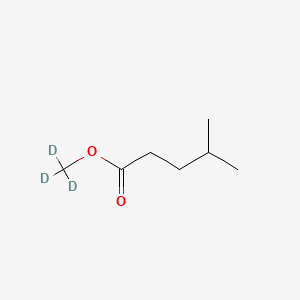
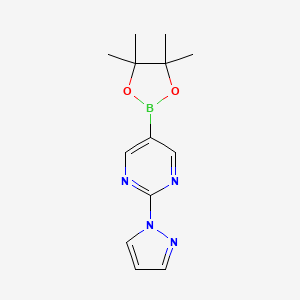
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
